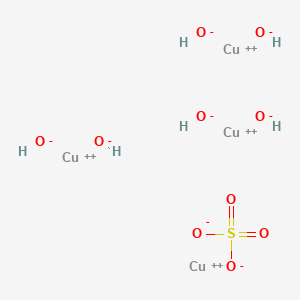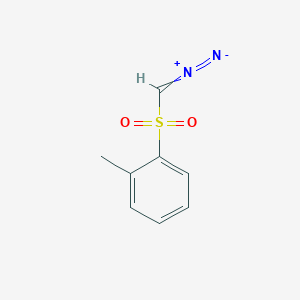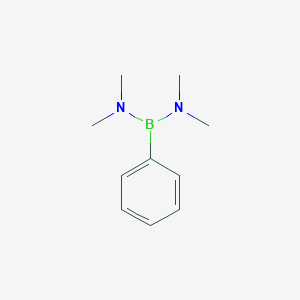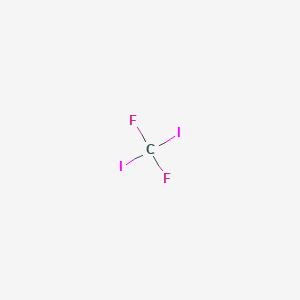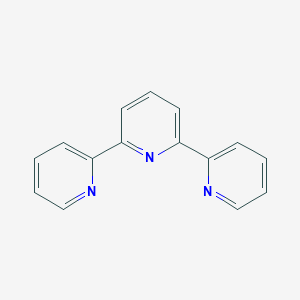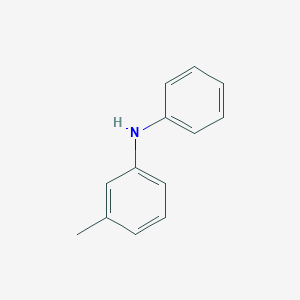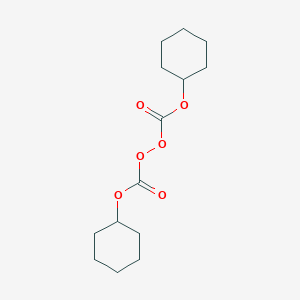
Zinc methanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc methanolate is a chemical compound that has been gaining significant attention in scientific research due to its potential applications in various fields. It is a coordination compound of zinc and methanol, and its chemical formula is Zn(OCH3)2. Zinc methanolate is an important precursor for the synthesis of various zinc oxide-based materials, which have been widely used in catalysis, gas sensing, and optoelectronics.
科学的研究の応用
Zinc methanolate has been extensively studied for its potential applications in various fields. One of the most significant applications of zinc methanolate is in the synthesis of zinc oxide-based materials. Zinc oxide is a versatile material that has been used in various applications, including catalysis, gas sensing, and optoelectronics. Zinc methanolate is a precursor for the synthesis of zinc oxide nanoparticles, which have been shown to exhibit enhanced catalytic activity and gas sensing properties.
作用機序
The mechanism of action of zinc methanolate is not well understood. However, it is believed that zinc methanolate acts as a Lewis acid catalyst in various chemical reactions. The Lewis acid sites on the surface of zinc oxide nanoparticles, which are derived from zinc methanolate, can interact with electron-rich species, leading to the activation of the reactants and the formation of the desired products.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of zinc methanolate. However, it has been reported that zinc oxide nanoparticles, which are derived from zinc methanolate, can induce cytotoxicity in various cell lines. The cytotoxicity is believed to be due to the generation of reactive oxygen species (ROS) by the nanoparticles.
実験室実験の利点と制限
One of the main advantages of using zinc methanolate as a precursor for the synthesis of zinc oxide nanoparticles is its ease of synthesis. Zinc methanolate can be easily prepared by reacting zinc acetate with methanol in the presence of a base. Moreover, zinc methanolate is a stable and easily transportable solid, which makes it convenient for use in lab experiments.
However, there are also some limitations associated with the use of zinc methanolate. One of the main limitations is the potential toxicity of the resulting zinc oxide nanoparticles. As mentioned earlier, zinc oxide nanoparticles can induce cytotoxicity in various cell lines, which may limit their use in biomedical applications.
将来の方向性
There are several future directions that can be explored in the field of zinc methanolate. One of the most promising directions is the development of new synthesis methods that can produce zinc oxide nanoparticles with improved properties. For example, the use of different precursors or reaction conditions may result in the formation of nanoparticles with enhanced catalytic activity or gas sensing properties.
Another future direction is the investigation of the potential biomedical applications of zinc oxide nanoparticles. Despite the potential toxicity of these nanoparticles, they have been shown to exhibit promising antimicrobial and anticancer properties. Therefore, further research is needed to explore their potential use in these applications.
Conclusion:
Zinc methanolate is a coordination compound of zinc and methanol that has been extensively studied for its potential applications in various fields. It is an important precursor for the synthesis of zinc oxide-based materials, which have been widely used in catalysis, gas sensing, and optoelectronics. Zinc methanolate acts as a Lewis acid catalyst in various chemical reactions, and its resulting zinc oxide nanoparticles can induce cytotoxicity in various cell lines. Despite the potential limitations, there are several future directions that can be explored in the field of zinc methanolate, including the development of new synthesis methods and the investigation of potential biomedical applications.
合成法
The synthesis of zinc methanolate can be achieved by reacting zinc acetate with methanol in the presence of a base such as sodium methoxide. The reaction is typically carried out under reflux conditions, and the resulting product is a white crystalline solid. The purity of zinc methanolate can be improved by recrystallization from a suitable solvent.
特性
CAS番号 |
1184-55-0 |
|---|---|
製品名 |
Zinc methanolate |
分子式 |
C2H6O2Zn |
分子量 |
127.4 g/mol |
IUPAC名 |
zinc;methanolate |
InChI |
InChI=1S/2CH3O.Zn/c2*1-2;/h2*1H3;/q2*-1;+2 |
InChIキー |
JXNCWJJAQLTWKR-UHFFFAOYSA-N |
SMILES |
C[O-].C[O-].[Zn+2] |
正規SMILES |
C[O-].C[O-].[Zn+2] |
その他のCAS番号 |
1184-55-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)
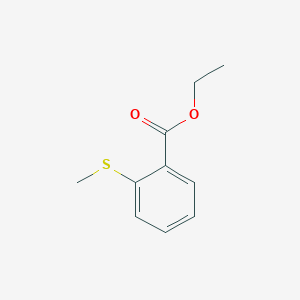
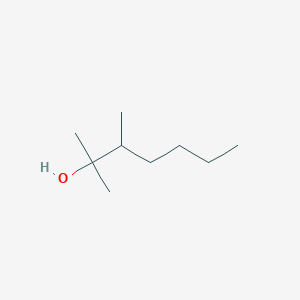
![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)


